molecular formula C5H5F5O2 B1592861 4,4,5,5,5-Pentafluoropentanoic acid CAS No. 3637-31-8

4,4,5,5,5-Pentafluoropentanoic acid

Cat. No. B1592861
CAS RN: 3637-31-8
M. Wt: 192.08 g/mol
InChI Key: HHSIXPRDVJARSI-UHFFFAOYSA-N
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Patent
US07074819B2

Procedure details

To a stirred solution of Jones reagent (20 ml, 160 mmol) in acetone (20 ml), cooled in an ice bath, a solution of 4,4,5,5,5-pentafluoro-1-pentanol (7.12 g, 40 mmol) in acetone (30 ml) was added dropwise. After remaining ice bath, the mixture was stirred continuously at room temperature for 1 h. The mixture was poured into ice/water and extracted with diethyl ether. Crude ether washed was extracted with aqueous 2 N sodium hydroxide. On the inorganic layer was acidified with aqueous 6 N hydrochloric acid and the organic layer was extracted with diethyl ether. The final extract was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give crude 4,4,5,5,5-pentafluoropentanoic acid as colorless liquid (6.31 g, 82%), which was used in the next step without further purification.
Name
Jones reagent
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[F:14][C:15]([F:24])([C:20]([F:23])([F:22])[F:21])[CH2:16][CH2:17][CH2:18][OH:19]>CC(C)=O>[F:14][C:15]([F:24])([C:20]([F:21])([F:22])[F:23])[CH2:16][CH2:17][C:18]([OH:3])=[O:19] |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.12 g
Type
reactant
Smiles
FC(CCCO)(C(F)(F)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred continuously at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
Crude ether washed
EXTRACTION
Type
EXTRACTION
Details
was extracted with aqueous 2 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The final extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CCC(=O)O)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.